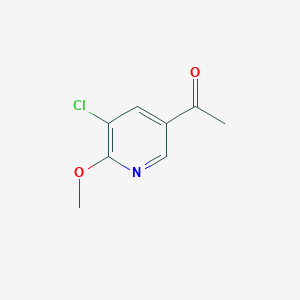
4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine
Übersicht
Beschreibung
4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine (4-Cl-6-FMPP) is a synthetic compound belonging to the class of pyrimidines. It is a heterocyclic compound with a five-membered ring containing four nitrogen atoms and one chlorine atom. 4-Cl-6-FMPP is a stable, colorless, and crystalline solid. It is soluble in water and has a molecular weight of 301.87 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Pyrimidine Reactions : The synthesis and reactivity of simple fluoropyrimidines, including 4-fluoro-2-methylpyrimidine and its derivatives, were studied, demonstrating their faster reaction rates in piperidinolysis compared to other halogenopyrimidines, which could suggest potential in synthetic organic chemistry and drug design due to their unique reactivity and spectral properties (Brown & Waring, 1974).
Biological Activities and Applications
- Cancer Treatment : Compounds structurally related to the query have been investigated for their potential in treating cancer. For instance, inhibitors targeting Aurora kinase, which play a crucial role in cell division, indicate the significance of such molecules in developing anticancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Corrosion Inhibition
- Corrosion Inhibition : Piperidine derivatives, including those with fluoropyrimidine components, have been examined for their effectiveness in inhibiting corrosion of iron, showcasing their potential industrial applications in protecting metals against corrosion (Kaya et al., 2016).
Antipsychotic Potential
- Antipsychotic Research : Research into novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors underscores the pharmaceutical potential of compounds involving pyrimidine and piperidine structures in developing treatments for psychiatric disorders (Vacher et al., 1999).
Eigenschaften
IUPAC Name |
4-chloro-6-[4-(fluoromethyl)piperidin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3/c1-8-14-10(12)6-11(15-8)16-4-2-9(7-13)3-5-16/h6,9H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATRVVUFXXLVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



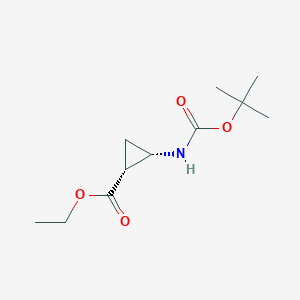
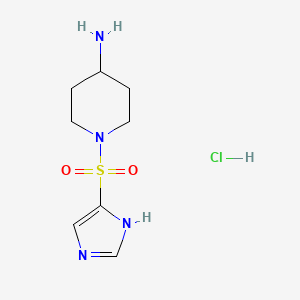
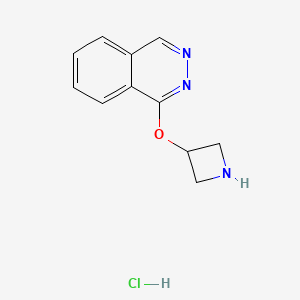
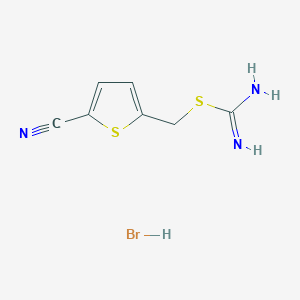
![4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1490738.png)




![ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate](/img/structure/B1490745.png)
![5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1490746.png)
